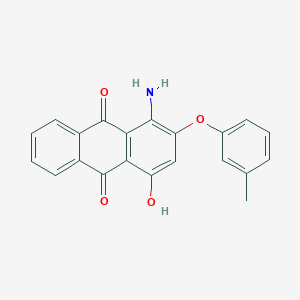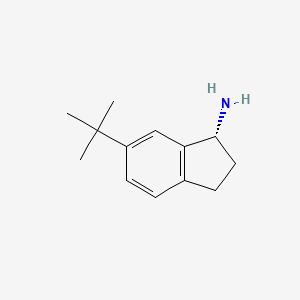
9,10-Anthracenedione, 1,5-bis(cyclopentylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,5-bis(cyclopentylamino)- is a derivative of 9,10-anthracenedione, a compound known for its diverse applications in various fields This particular derivative is characterized by the presence of cyclopentylamino groups at the 1 and 5 positions of the anthracenedione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,5-bis(cyclopentylamino)- typically involves the reaction of 9,10-anthracenedione with cyclopentylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of 9,10-Anthracenedione, 1,5-bis(cyclopentylamino)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The cyclopentylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9,10-Anthracenedione, 1,5-bis(cyclopentylamino)- is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with biological molecules makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, the compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various applications, including the manufacturing of high-performance materials.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,5-bis(cyclopentylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
9,10-Anthracenedione: The parent compound, known for its use in the production of dyes and pigments.
1,4-Diamino-9,10-anthracenedione: A derivative with applications in medicinal chemistry, particularly as an anticancer agent.
2,6-Diamino-9,10-anthracenedione: Another derivative with potential antiviral activity.
Uniqueness: 9,10-Anthracenedione, 1,5-bis(cyclopentylamino)- is unique due to the presence of cyclopentylamino groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
719306-64-6 |
|---|---|
Fórmula molecular |
C24H26N2O2 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
1,5-bis(cyclopentylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H26N2O2/c27-23-18-12-6-14-20(26-16-9-3-4-10-16)22(18)24(28)17-11-5-13-19(21(17)23)25-15-7-1-2-8-15/h5-6,11-16,25-26H,1-4,7-10H2 |
Clave InChI |
RAFVAHVTVSLAFZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-Benzyl-7-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127495.png)







![2-[(3S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B13127525.png)




